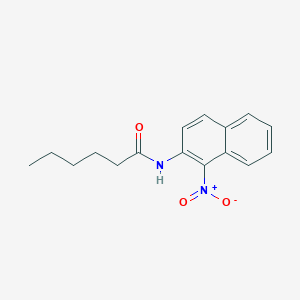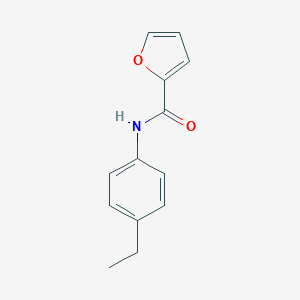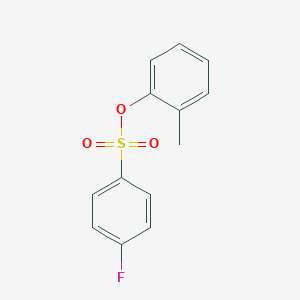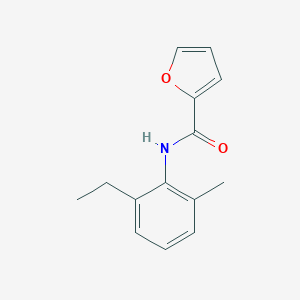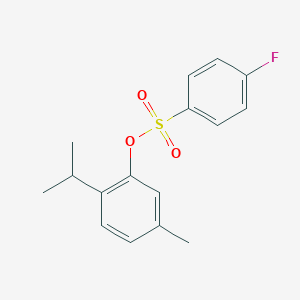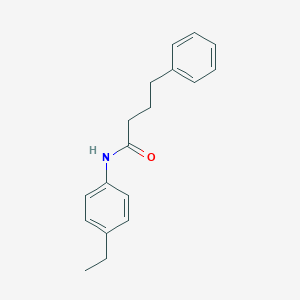
N-(3,4-dimethylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)cyclopropanecarboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC belongs to the class of cyclopropane carboxamides, which are known to have a variety of biological activities.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)cyclopropanecarboxamide involves its interaction with ion channels, particularly the Kv1.3 potassium channel. N-(3,4-dimethylphenyl)cyclopropanecarboxamide binds to the channel and stabilizes it in a closed state, preventing the flow of potassium ions across the cell membrane. This results in the inhibition of T cell activation, which has potential therapeutic implications for autoimmune diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in ion channel inhibition, N-(3,4-dimethylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the specific role of these channels in various physiological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)cyclopropanecarboxamide is its potential toxicity. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3,4-dimethylphenyl)cyclopropanecarboxamide. One potential area of interest is its use as a therapeutic agent for autoimmune diseases. The selective inhibition of the Kv1.3 potassium channel by N-(3,4-dimethylphenyl)cyclopropanecarboxamide has potential implications for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of more selective and less toxic analogs of N-(3,4-dimethylphenyl)cyclopropanecarboxamide for use in scientific research. Finally, the role of N-(3,4-dimethylphenyl)cyclopropanecarboxamide in cancer treatment warrants further investigation, particularly its potential as a combination therapy with other anti-cancer agents.
合成方法
The synthesis of N-(3,4-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropanecarbonyl chloride in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure N-(3,4-dimethylphenyl)cyclopropanecarboxamide.
科学研究应用
N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have several potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the function of ion channels, which are important targets for drug discovery. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to selectively inhibit certain ion channels, such as the Kv1.3 potassium channel, which is involved in the regulation of T cell activation. This makes N-(3,4-dimethylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of ion channels in various physiological processes.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-8-3-6-11(7-9(8)2)13-12(14)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,13,14) |
InChI 键 |
KCSGJVQVFINNSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



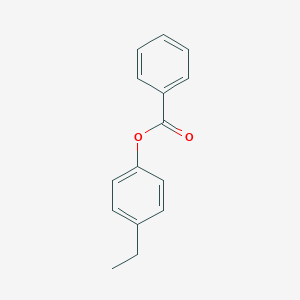
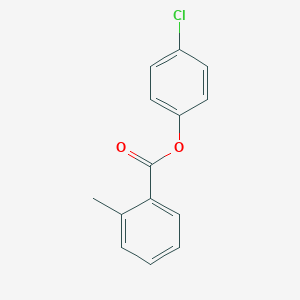
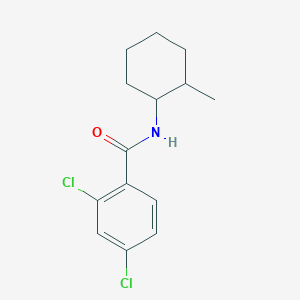
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
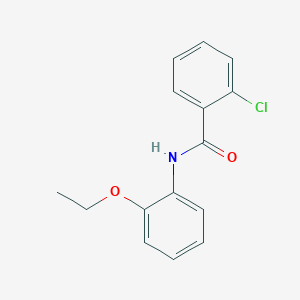
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
